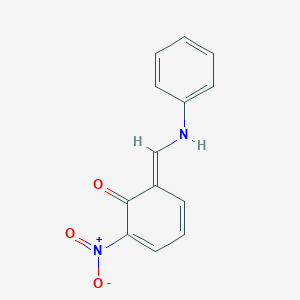
4-methoxy-N-(4-morpholinylcarbothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(4-morpholinylcarbothioyl)benzamide, commonly known as AG490, is a small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway plays a crucial role in cellular signaling and is involved in various physiological and pathological processes, including immune response, inflammation, and cancer. AG490 has been extensively studied in the scientific community due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
AG490 inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases. This prevents the activation of STAT transcription factors, which are downstream targets of JAK kinases. Inhibition of the JAK/STAT pathway by AG490 leads to the suppression of cytokine signaling, which is involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
AG490 has been shown to have various biochemical and physiological effects. Inhibition of the JAK/STAT pathway by AG490 leads to the suppression of cytokine signaling, which can result in the inhibition of cell proliferation and induction of apoptosis. AG490 has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. In addition, AG490 has been shown to have immunosuppressive effects, as it inhibits the activation and proliferation of T cells.
Advantages and Limitations for Lab Experiments
AG490 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in the scientific community, and its mechanism of action is well understood. However, AG490 also has some limitations. It has been shown to have off-target effects, which can complicate data interpretation. In addition, its efficacy can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of AG490. One area of research is the development of more specific JAK inhibitors that can target individual JAK kinases. Another area of research is the combination of AG490 with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, the study of AG490 in animal models of disease can provide valuable insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of AG490 involves the reaction of 4-methoxybenzoyl chloride with morpholine to obtain 4-methoxy-N-morpholinylbenzamide. This compound is then reacted with carbon disulfide to obtain 4-methoxy-N-(4-morpholinylcarbothioyl)benzamide. The synthesis of AG490 has been reported in several research articles and is considered a relatively straightforward process.
Scientific Research Applications
AG490 has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to inhibit the JAK/STAT pathway, which is involved in various physiological and pathological processes. AG490 has been studied for its potential use in cancer therapy, as the JAK/STAT pathway is often dysregulated in cancer cells. It has also been studied for its potential use in the treatment of autoimmune and inflammatory diseases, as well as in the prevention of transplant rejection.
properties
Molecular Formula |
C13H16N2O3S |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
4-methoxy-N-(morpholine-4-carbothioyl)benzamide |
InChI |
InChI=1S/C13H16N2O3S/c1-17-11-4-2-10(3-5-11)12(16)14-13(19)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16,19) |
InChI Key |
UFENNBDNRDJUBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCOCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



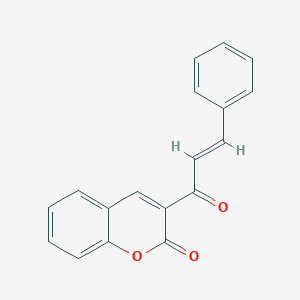
![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)
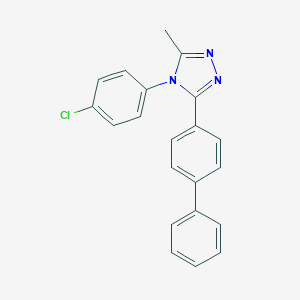
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)
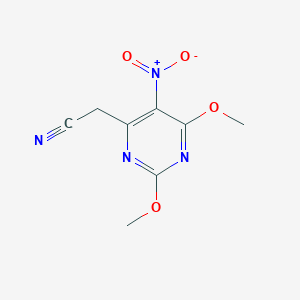
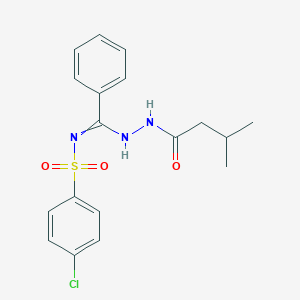
methylidene}-4-methylbenzene-1-sulfonamide](/img/structure/B274294.png)
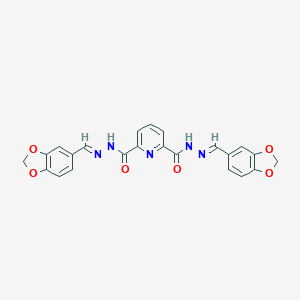

![2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine](/img/structure/B274298.png)
